(S)-2-Amino-2-(4-nitrophenyl)acetic acid
Overview
Description
(S)-2-Amino-2-(4-nitrophenyl)acetic acid: is a chemical compound characterized by its molecular structure, which includes an amino group and a nitro group attached to a phenyl ring
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. One common method involves the nitration of phenylacetic acid followed by an amination reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
(S)-2-Amino-2-(4-nitrophenyl)acetic acid: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The nitro group can be reduced to an amine, resulting in a different compound.
Substitution Reactions: The compound can participate in substitution reactions where the nitro or amino groups are replaced by other functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation) and reducing agents like tin chloride (for reduction) are commonly used. Reaction conditions are typically controlled to achieve the desired product.
Major Products Formed: The major products include amine oxides, amines, and various substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-(4-nitrophenyl)acetic acid: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound can be used in biological studies to understand the effects of nitro-containing compounds on biological systems.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(4-nitrophenyl)acetic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
(S)-2-Amino-2-(4-nitrophenyl)acetic acid: can be compared with other similar compounds, such as:
2-Amino-4-nitrophenol: This compound has similar structural features but differs in the position of the nitro group.
2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Another related compound with a different molecular structure.
The uniqueness of This compound lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDAQWKJUCVHJ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363562 | |
Record name | (2S)-Amino(4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336877-66-8 | |
Record name | (2S)-Amino(4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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